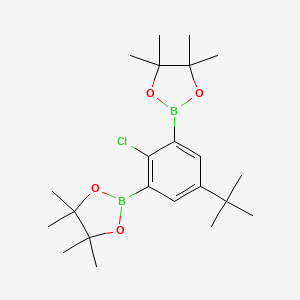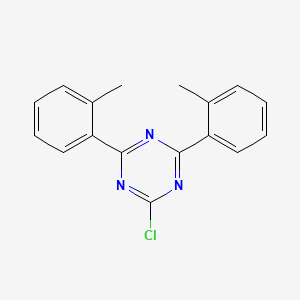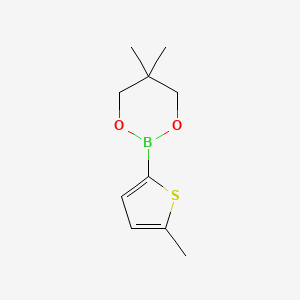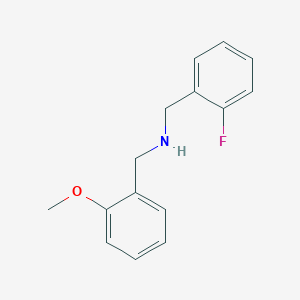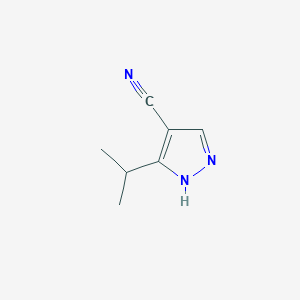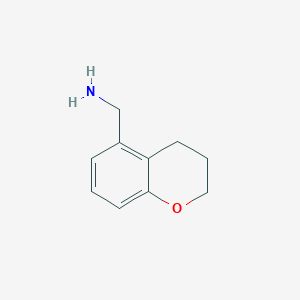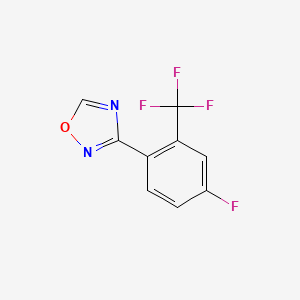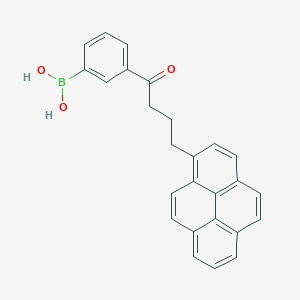
(3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further connected to a pyrene moiety via a butanoyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid typically involves a multi-step process. One common method starts with the preparation of the pyrene derivative, which is then subjected to a Friedel-Crafts acylation reaction to introduce the butanoyl group. The resulting intermediate is then coupled with a phenylboronic acid derivative using Suzuki-Miyaura cross-coupling reaction conditions. This reaction is catalyzed by palladium and typically requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Types of Reactions:
Oxidation: The pyrene moiety in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The carbonyl group in the butanoyl linker can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The boronic acid group can participate in various substitution reactions, including the formation of boronate esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of a catalyst like palladium or copper.
Major Products:
Oxidation: Oxidized pyrene derivatives.
Reduction: Alcohol derivatives of the butanoyl linker.
Substitution: Boronate esters and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for biological imaging due to the fluorescent properties of the pyrene moiety.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of (3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid is largely dependent on its interaction with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. The pyrene moiety can intercalate into DNA, making it a potential candidate for use in biological imaging and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis applications.
Pyrene derivatives: Compounds containing the pyrene moiety, used in fluorescence and materials science.
Boronate esters: Derivatives of boronic acids used in sensing and separation technologies.
Uniqueness: (3-(4-(Pyren-1-yl)butanoyl)phenyl)boronic acid is unique due to the combination of the boronic acid functional group and the pyrene moiety. This combination allows for a wide range of applications, from organic synthesis to biological imaging, making it a versatile and valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
849611-34-3 |
|---|---|
Molekularformel |
C26H21BO3 |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
[3-(4-pyren-1-ylbutanoyl)phenyl]boronic acid |
InChI |
InChI=1S/C26H21BO3/c28-24(21-7-2-8-22(16-21)27(29)30)9-3-4-17-10-11-20-13-12-18-5-1-6-19-14-15-23(17)26(20)25(18)19/h1-2,5-8,10-16,29-30H,3-4,9H2 |
InChI-Schlüssel |
VMCLXUHEQAADSS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)C(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13345540.png)
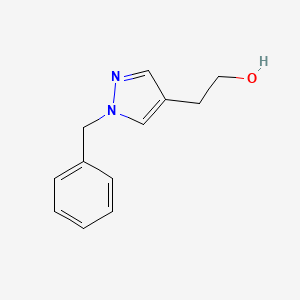
![tert-Butyl 3a,6a-difluorohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13345553.png)
![tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13345554.png)

